molecular formula C12H14N2O4 B12614176 (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one CAS No. 920802-06-8

(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one

Cat. No.: B12614176
CAS No.: 920802-06-8
M. Wt: 250.25 g/mol
InChI Key: USNWXOHSJXJMHO-NSHDSACASA-N
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Description

(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is a chiral morpholinone derivative characterized by a nitro-substituted phenyl ring at position 6, an ethyl group at position 4, and a ketone functional group within the morpholine ring. The (6R) stereochemistry is critical for its spatial and electronic properties, influencing interactions in biological or catalytic systems . This compound serves as a precursor in pharmaceutical synthesis, particularly for antimicrobial or antimalarial agents, where the nitro group can be reduced to an amine for further derivatization .

Properties

CAS No.

920802-06-8

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C12H14N2O4/c1-2-13-7-11(18-8-12(13)15)9-3-5-10(6-4-9)14(16)17/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

USNWXOHSJXJMHO-NSHDSACASA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine

Method Overview :
This method utilizes sodium chlorite as the sole oxidant in an acid-catalyzed environment to convert 4-(4-nitrophenyl)morpholine into 4-(4-nitrophenyl)morpholin-3-one , which serves as an intermediate for the target compound.

Procedure :

  • Dissolve 16.9 g of 80% sodium chlorite (0.15 mol) in 65 mL water .
  • Add 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine and 23.4 g (0.15 mol) sodium dihydrogen phosphate dihydrate to a reaction flask containing 300 mL acetonitrile .
  • Heat the mixture to 40°C and slowly add the prepared sodium chlorite solution over 10 minutes.
  • Maintain the reaction at 40°C for 6 hours , monitoring progress via HPLC.
  • After completion, separate the organic phase and extract the aqueous phase twice using 70 mL ethyl acetate .
  • Combine organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a pale yellow solid.

Yield :
The final product yield is 97.7% , with an HPLC purity of 98.3% .

Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one

Method Overview :
This method involves reducing the nitro group in 4-(4-nitrophenyl)morpholin-3-one using hydrogen gas and a palladium catalyst to produce intermediates that can be further modified into the desired compound.

Procedure :

  • Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g water .
  • Add 340 mg of 5% palladium on activated carbon catalyst .
  • Heat the mixture in a Parr pressure apparatus to 90°C , applying hydrogen pressure at 8 bar .
  • Stir for approximately 1.5–2 hours , monitoring reaction progress via conversion controls.
  • Cool the mixture to room temperature, depressurize, and filter off the suspension to isolate the crude product.

Notes on Purification :
The crude product may contain residual catalyst (palladium on activated carbon). Dissolve it in a solvent suitable for subsequent steps and filter out inorganic constituents.

Synthesis via Morpholine Condensation and Oxidation

Method Overview :
This method starts with condensing morpholine with nitrobenzene derivatives followed by oxidation using sodium chlorite.

Procedure for Intermediate Preparation :

  • Condense morpholine with 4-chloronitrobenzene , yielding 4-(4-nitrophenyl)morpholine .
  • Oxidize this intermediate using sodium chlorite under acidic conditions as described above.

This approach is cost-effective as it avoids high-cost materials and eliminates column purification steps.

Data Table: Summary of Reaction Conditions

Method Key Reagents Temperature (°C) Pressure (bar) Yield (%) Purity (%)
Acid-Catalyzed Oxidation Sodium chlorite, sodium dihydrogen phosphate 40 N/A 97.7 98.3
Hydrogenation Palladium on activated carbon, hydrogen 90 8 High N/A
Morpholine Condensation & Oxidation Morpholine, nitrobenzene derivative Various N/A High N/A

Notes on Industrial Application

The described methods are scalable for industrial production, particularly due to their simplicity and high yields:

  • The acid-catalyzed oxidation method is particularly favored for its economic efficiency and high purity levels.
  • Hydrogenation methods are ideal for producing intermediates required for further synthesis steps but require careful handling due to high-pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

Due to its structural characteristics, (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one has potential as a lead compound in drug discovery, particularly for conditions such as cancer and diabetes. The nitrophenyl group may enhance the compound's biological activity through mechanisms such as redox reactions or acting as a prodrug .

Antidiabetic Activity

Research on morpholine derivatives indicates that compounds with similar structures exhibit significant antidiabetic properties. For instance, studies have shown that morpholine derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The presence of electron-donating groups like methoxy on phenyl rings has been linked to increased inhibitory activity . This suggests that (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one may also possess similar antidiabetic effects.

Cytotoxicity and Enzyme Inhibition

Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) have indicated that this compound might exhibit a range of biological activities, including cytotoxicity and enzyme inhibition. These predictions highlight its potential use in cancer therapies .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that morpholine derivatives can induce apoptosis in cancer cell lines. Similar compounds have shown promise in targeting specific pathways involved in tumor growth and proliferation. The incorporation of the nitrophenyl group may enhance these effects by facilitating interactions with cellular targets .

Case Study 2: Antidiabetic Mechanisms

A study focusing on morpholine derivatives revealed that certain compounds significantly improved glucose tolerance in diabetic models. The mechanism involved the inhibition of DPP-4 (dipeptidyl peptidase 4), an enzyme that degrades incretin hormones, thus enhancing insulin secretion . Given its structural similarities, (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one could potentially exhibit comparable effects.

Mechanism of Action

The mechanism of action of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can play a crucial role in binding interactions, while the morpholine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-(4-Nitrophenyl)morpholin-3-one
  • Synthesis: Prepared via nitration of 4-phenylmorpholin-3-one with nitric acid in sulfuric acid (80% yield) or ozonolysis of 4-(4-nitrophenyl)morpholine (56% yield in acetonitrile) .
  • Key Differences: The absence of the ethyl group reduces lipophilicity (predicted logP ~2.0 vs. 2.7 for the ethyl analog) . Lower molecular weight (265.25 g/mol vs. 326.13 g/mol).
2.2. 4-Phenylmorpholin-3-one
  • Structure : Replaces the 4-nitrophenyl group with a phenyl ring.
  • Synthesis: Derived from 2-phenylamino ethanol and chloroacetic acid ethyl ester (62% yield) .
  • Key Differences :
    • The lack of a nitro group diminishes electron-withdrawing effects, reducing reactivity in substitution reactions.
    • Lower polar surface area (49.8 Ų vs. 75.4 Ų) and logP (~1.5), enhancing aqueous solubility but limiting membrane permeability .
2.3. (6R)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one
  • Structure : Features a 2-phenylethyl group instead of ethyl at position 4.
  • Properties :
    • Higher molecular weight (370.42 g/mol) and logP (3.1) due to the bulky aromatic substituent.
    • Increased steric hindrance may reduce metabolic stability compared to the ethyl analog .
2.4. 4-(2-Fluoro-4-nitrophenyl)morpholine
  • Structure: A morpholine (non-ketone) with a fluoro-nitroaryl group.
  • Synthesis : Achieved via nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with morpholine (98% yield) .
  • The absence of the ketone group alters hydrogen-bonding capacity and redox stability .

Biological Activity

(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is a morpholine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a morpholine ring substituted with an ethyl group and a nitrophenyl moiety, which is critical for its biological interactions. The structural characteristics suggest a promising profile for various therapeutic applications, particularly in cancer and inflammation treatment.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}

Functional Groups

  • Morpholine Ring : This cyclic structure allows for diverse reactions, including nucleophilic substitutions.
  • Nitrophenyl Group : The presence of the nitro group enhances the compound's reactivity and potential biological activity through redox reactions.

Biological Activity

Research indicates that (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one exhibits significant biological activity, particularly in drug development contexts. Its potential activities include:

  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial topoisomerases, which are crucial for DNA replication in bacteria .

Prediction of Biological Activities

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) suggest that the compound could exhibit a spectrum of activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antibacterial activities

These predictions are based on the structural features of the compound and are supported by analogs with similar morpholine structures that have demonstrated these activities in various studies.

Anticancer Activity

A study focusing on morpholine derivatives found that compounds similar to (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one exhibited potent anti-proliferative effects against multiple cancer cell lines, including HeLa and MCF-7. The presence of electron-donating or withdrawing groups significantly influenced their potency .

Antibacterial Activity

In another investigation, morpholine derivatives were tested against Gram-positive bacteria, showing low nanomolar inhibition of DNA gyrase and topoisomerase IV from E. coli. The results indicated that compounds with similar structural features had excellent antibacterial activities, suggesting that (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one could have comparable effects .

Summary of Findings

Activity TypeObserved EffectsReference
CytotoxicityInduces cell death in cancer lines
Enzyme InhibitionInhibits bacterial topoisomerases
AntibacterialEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for enantioselective synthesis of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one?

  • Methodological Answer : The synthesis of enantiomerically pure morpholin-3-one derivatives typically involves asymmetric catalysis or chiral resolution. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereocontrol during cyclization steps . Key intermediates like 4-nitrophenyl chalcones (similar to ) may be used, with progress monitored via HPLC (chiral columns) or polarimetry. Reaction conditions (solvent, temperature) must optimize diastereomeric excess, and intermediates should be characterized by 1H^1H- and 13C^{13}C-NMR to confirm stereochemical integrity .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved during structural validation?

  • Methodological Answer : Contradictions between NMR-derived conformers and crystallographic data often arise from dynamic behavior in solution (e.g., ring puckering). To resolve this:

Perform variable-temperature NMR to detect conformational exchange.

Use X-ray crystallography (SHELXL ) to determine the solid-state structure, ensuring high-resolution data (Rint<0.05R_{\text{int}} < 0.05) and proper refinement of anisotropic displacement parameters.

Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to identify energetically favorable conformers .

Q. What are the best practices for characterizing the morpholinone ring's puckering conformation?

  • Methodological Answer : Apply Cremer-Pople parameters to quantify ring puckering. For six-membered rings, calculate QQ, θ\theta, and ϕ\phi using atomic coordinates from crystallography (WinGX/ORTEP ). Software like PARST or PLATON automates this analysis. For dynamic systems, molecular dynamics (MD) simulations (e.g., AMBER) can model ring flexibility in solution .

Advanced Research Questions

Q. How can crystallographic twinning or disorder in (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one crystals be addressed during refinement?

  • Methodological Answer :

Use SHELXL's TWIN/BASF commands to model twinning. Check for pseudo-merohedral twinning via Hooft yy statistics.

For disorder, apply PART commands to split atomic sites, refining occupancy factors with constraints (e.g., SUMF to ensure total occupancy ≤1).

Validate results using R1 residuals and difference Fourier maps (peak heights < 0.2 eÅ3^{-3}) .

Q. What computational methods predict the compound's reactivity in nucleophilic/electrophilic environments?

  • Methodological Answer :

  • Calculate Fukui indices (f+f^+, ff^-) via DFT (B3LYP/6-31G*) to identify electrophilic (nitrophenyl group) and nucleophilic (morpholinone oxygen) sites.
  • Solvent effects can be modeled using PCM (Polarizable Continuum Model).
  • Validate predictions with experimental kinetics (e.g., monitoring nitro group reduction via UV-Vis at 400 nm) .

Q. How can enantiomeric purity be quantified without chiral chromatography?

  • Methodological Answer :

Use 19F^{19}F-NMR with chiral solvating agents (e.g., TRISPHAT) to split enantiomer signals.

X-ray powder diffraction (XRPD) with Rietveld refinement can differentiate enantiomorphs in crystalline samples.

Circular dichroism (CD) spectroscopy correlates Cotton effects with absolute configuration .

Q. What strategies mitigate decomposition during thermal stability studies?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) under inert gas (N2_2) to identify decomposition onset temperatures.
  • For solution stability, use LC-MS to detect degradation products (e.g., nitro group reduction to amine).
  • Store samples in amber vials at -20°C with desiccants (silica gel) to prevent hydrolysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the morpholinone ring?

  • Methodological Answer :

Check for crystal packing effects (e.g., hydrogen bonding) that distort bond lengths. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.

Re-optimize DFT geometries with dispersion corrections (D3-BJ) to account for van der Waals forces.

Compare thermal ellipsoids (ORTEP ) to assess dynamic motion influencing bond lengths .

Q. Why might biological assay results conflict with computational docking predictions?

  • Methodological Answer :

  • Ensure the docking model includes solvent molecules and flexible residues (e.g., AutoDock Vina).
  • Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Consider off-target effects by screening against related enzymes (e.g., kinase panels) .

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